molecular formula C7H9N3O2S B11900447 3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine CAS No. 90000-77-4

3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine

Cat. No.: B11900447
CAS No.: 90000-77-4
M. Wt: 199.23 g/mol
InChI Key: RCUUFXVUMPGRAN-UHFFFAOYSA-N
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Description

3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine is a chemical compound that features a pyridazine ring substituted with an aziridinyl group at the 3-position and a methylsulfonyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine typically involves the reaction of a pyridazine derivative with aziridine and a methylsulfonylating agent. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine undergoes various types of chemical reactions, including:

    Oxidation: The aziridinyl group can be oxidized to form corresponding oxaziridines.

    Reduction: The pyridazine ring can undergo reduction to form dihydropyridazine derivatives.

    Substitution: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include oxaziridines, dihydropyridazine derivatives, and various substituted pyridazines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine involves its interaction with specific molecular targets and pathways. The aziridinyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methylsulfonyl group can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Aziridinyl)pyridazine: Lacks the methylsulfonyl group, which may affect its solubility and reactivity.

    6-(Methylsulfonyl)pyridazine: Lacks the aziridinyl group, which may reduce its biological activity.

    3-(1-Aziridinyl)-6-(methylsulfonyl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridazine ring, which may alter its chemical and biological properties.

Uniqueness

3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine is unique due to the presence of both the aziridinyl and methylsulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

90000-77-4

Molecular Formula

C7H9N3O2S

Molecular Weight

199.23 g/mol

IUPAC Name

3-(aziridin-1-yl)-6-methylsulfonylpyridazine

InChI

InChI=1S/C7H9N3O2S/c1-13(11,12)7-3-2-6(8-9-7)10-4-5-10/h2-3H,4-5H2,1H3

InChI Key

RCUUFXVUMPGRAN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)N2CC2

Origin of Product

United States

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